molecular formula C30H26O12 B190321 Procyanidin B4 CAS No. 29106-51-2

Procyanidin B4

Cat. No. B190321
CAS RN: 29106-51-2
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-VUGKQVTMSA-N
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Scientific Research Applications

Metabolic Absorption and Health Effects

Procyanidin B4, a polyphenol, has been studied for its systemic absorption and metabolic effects. In pigs, it's absorbed intact and excreted in urine, while also being degraded into monomeric units like catechin and epicatechin. These findings suggest similar absorption patterns in humans due to comparable gastrointestinal tracts, highlighting its potential health benefits (Humpf, 2016).

Potential in Hair Growth

Remarkably, topical application of procyanidin B4 has shown potential as a hair growth agent. Clinical trials revealed significant increases in hair number and diameter in humans, suggesting its efficacy in treating male pattern baldness without adverse side effects (Kamimura, Takahashi, & Watanabe, 2000); (Takahashi, Kamimura, Yokoo, Honda, & Watanabe, 2001).

Antioxidant Properties

Procyanidin B4 exhibits significant antioxidant activities. This compound has been shown to enhance the antioxidant defense system, including increased activities of enzymes like SOD, CAT, and GSH-Px. These properties make it a promising agent in various health applications, such as reducing oxidative stress and DNA damage (Simonetti, Ciappellano, Gardana, Bramati, & Pietta, 2002).

Neuroprotective Effects

Research also indicates that procyanidin B4 has neuroprotective effects. It can increase the survival of cells under oxidative stress and improve movement behavior disorders, suggesting a positive correlation between its neuroprotective effect and the degree of polymerization (Juan Chen et al., 2022).

Potential Against Obesity and Liver Disease

Procyanidin B4 is also investigated for its potential against obesity and liver disease. It has shown effectiveness in reducing weight gain and improving lipid profiles in high-fat diet-induced obese models. It also modifies gut microbiota composition, demonstrating its therapeutic potential in metabolic diseases (Zheng et al., 2018); (Su et al., 2018).

Dental and Oral Health Benefits

Procyanidin B4 has been recognized for its potential in treating oral diseases. Its pharmacological properties, including antibacterial and anti-inflammatory effects, make it a suitable candidate for addressing dental caries, periodontitis, and endodontic infections (Huan Chen et al., 2022).

Immunomodulatory Effects

It also plays a role in immunomodulation. Studies show that procyanidin B2 activates PPARγ, inducing M2 macrophage polarization, a critical process in mitigating inflammatory diseases (Tian et al., 2019).

Protective Effects on Liver Injury

Additionally, procyanidin B2 has shown protective effects against CCl4-induced acute liver injury in mice, decreasing inflammatory markers and suppressing hepatocyte apoptosis (Yang, Zhang, Guan, & Hua, 2015).

Wound Healing Properties

A systematic review of procyanidins indicates their potential benefits in wound healing, showing significant effects on cellular proliferation, antibacterial, anti-inflammatory, and antioxidant activities (Ferni, 2022).

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-VUGKQVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183357
Record name Procyanidin B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procyanidin B4

CAS RN

29106-51-2, 4852-22-6
Record name Procyanidin B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29106-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN B4, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Procyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
956
Citations
K Bittner, T Kemme, K Peters, S Kersten… - Molecular nutrition & …, 2014 - Wiley Online Library
Scope Procyanidins (PCs) are among the most abundant polyphenols in the human diet and they are reported to exhibit several beneficial health effects. However, the knowledge about …
Number of citations: 23 onlinelibrary.wiley.com
L Cruz, VC Fernandes, P Araújo, N Mateus… - Food Chemistry, 2015 - Elsevier
… of procyanidin B4 with a saturated fatty acid chloride containing 18 carbon atoms was studied in order to obtain procyanidin B4 … first chemical synthesis of procyanidin B4 and malvidin-3-…
Number of citations: 44 www.sciencedirect.com
T Esatbeyoglu, V Wray… - Journal of agricultural and …, 2010 - ACS Publications
… The main compound procyanidin B4 was enriched in fraction 5 of CCC-3 with a purity of 86% (73 mg). Polymeric procyanidins were accumulated in fraction 1 (356 mg) and fraction 2 (…
Number of citations: 51 pubs.acs.org
J Li, Y Jiang - Molecules, 2007 - mdpi.com
… B2 are greater than those of procyanidin B4 and epicatechin, while epicatechin has the … B2, procyanidin B4 and the ethyl acetate fraction of LFP tissue extracts. Procyanidin B4 and the …
Number of citations: 127 www.mdpi.com
M Katoh, Y Oizumi, Y Mohri, M Hirota… - Letters in Organic …, 2012 - ingentaconnect.com
Procyanidin B1, B2, and B3 were synthesized based on a Yb(OTf)3 catalyzed equimolar condensation using methoxy and/or 4-(2”-ethoxyethoxy)drivatives as electrophiles. The anti-…
Number of citations: 13 www.ingentaconnect.com
JMR Da Silva, J Rigaud, V Cheynier, A Cheminat… - Phytochemistry, 1991 - Elsevier
… Tannase hydrolysed this compound, giving procyanidin B4 (6) and gallic acid. For 18, … 1 is the upper monomer unit of the compound and establishing 21 as procyanidin B4 3’-0-gallate. …
Number of citations: 485 www.sciencedirect.com
WJ ZHANG - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
… B1, procyanidin B2 and procyanidin B4 was 280 nm, and … B1, procyanidin B2, procyanidin B4, rutin, and quercetin were … B1, procyanidin B2, procyanidin B4, rutin, and quercetin in …
Number of citations: 1 pesquisa.bvsalud.org
C Sun, K McIntyre, A Saleem… - Canadian journal of …, 2012 - cdnsciencepub.com
… that (+)-catechin, (–)-epicatechin, procyanidin B1, and procyanidin B2 were predominant and ubiquitously present in all the products under study, while gallic acid and procyanidin B4 …
Number of citations: 31 cdnsciencepub.com
J Chen, Y Chen, Y Zheng, J Zhao, H Yu, J Zhu - Molecules, 2022 - mdpi.com
This study evaluated the effect of grape seed-derived monomer, dimeric, and trimeric procyanidins on rat pheochromocytoma cell line (PC12) cells and in a zebrafish Parkinson’s …
Number of citations: 3 www.mdpi.com
P Fan, H Lou - Molecular and cellular biochemistry, 2004 - Springer
… Though the constitutions of WCPT are similar to GSE, we cannot anticipate if the protecting effects of procyanidin B4, catechin or gallic acid still exist in vivo, or just is similar to WCPT, …
Number of citations: 111 link.springer.com

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